molecular formula C16H21NO5S B2747904 2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide CAS No. 898653-73-1

2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide

Cat. No.: B2747904
CAS No.: 898653-73-1
M. Wt: 339.41
InChI Key: FZFKNWWRGJNZPU-UHFFFAOYSA-N
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Description

2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H21NO5S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Application

One of the key applications of related benzenesulfonamide derivatives involves the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit useful properties for photodynamic therapy, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Structure Analysis

Research on isomorphous benzenesulfonamide structures has elucidated the importance of intermolecular C-H...O, C-H...pi, and C-H...Cl interactions in determining crystal packing. This analysis can contribute to a deeper understanding of molecular interactions and structure-activity relationships (Bats, Frost, & Hashmi, 2001).

Cyclooxygenase-2 Inhibition

Substituted benzenesulfonamide derivatives have been synthesized and evaluated for their ability to selectively inhibit cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), leading to the identification of potent and selective COX-2 inhibitors. This research is significant for the development of new therapeutic agents for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Anticancer Activity

The microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules has been explored for their anticancer activity. Some of these compounds have shown promising results against various human cancer cell lines, highlighting the potential for developing new anticancer drugs (Kumar et al., 2015).

Chemical Synthesis Methodologies

Research into the chloroalkylation of (diethoxyphosphinoylmethyl)furans has yielded moderately stable chloromethyl derivatives, which have applications as alkylating agents in various reactions. This work contributes to the field of chemical synthesis by providing new methods and compounds for further research (Pevzner, 2008).

Properties

IUPAC Name

2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-4-20-14-10-16(15(21-5-2)9-12(14)3)23(18,19)17-11-13-7-6-8-22-13/h6-10,17H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFKNWWRGJNZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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